6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-19-7-6-16(14-20(19)29-2)8-12-25-13-9-18-17(21(25)27)15-23-22(24-18)26-10-4-3-5-11-26/h6-7,9,13-15H,3-5,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDMUATNHPNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=NC(=NC=C3C2=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.
Attachment of the piperidin-1-yl group: This can be done through nucleophilic substitution reactions, where piperidine is reacted with an appropriate leaving group on the pyrido[4,3-d]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrido[4,3-d]pyrimidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrido[4,3-d]pyrimidinone Derivatives
Key Observations:
Structural Flexibility: Ethyl vs. Ethynyl Linkers: The target compound’s ethyl spacer (vs. ethynyl in ’s derivative) may reduce rigidity but improve metabolic stability . Piperidine vs. Cyclohexylamino Groups: Piperidine (target) and cyclohexylamino (SKI-O-068) both enhance solubility, but SKI-O-068’s amine enables stronger hydrogen bonding in kinase pockets .
Biological Activity Trends: Kinase Inhibition: SKI-O-068’s sub-nanomolar potency highlights the importance of trifluoromethylphenyl and amino-cyclohexyl groups for targeting ATP-binding sites . Antimicrobial Activity: Piperidine-containing thiopyrimidinones () show moderate activity, suggesting the target compound’s piperidine may confer similar properties if functionalized appropriately .
Synthetic Feasibility :
- The target compound’s 3,4-dimethoxyphenyl group can be introduced via alkylation (e.g., using 3,4-dimethoxyphenethyl bromide) under conditions similar to ’s protocols (DMF, K₂CO₃, 72% yield) .
Research Implications
Biological Activity
The compound 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structural properties that contribute to its pharmacological effects.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H25N3O3
- Molecular Weight : 341.44 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer properties, particularly through its interaction with various biological targets. The following sections summarize key findings from studies evaluating its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor. The following table summarizes the results of cell viability assays conducted on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 | 16.2 | Induces apoptosis via caspase activation |
| PC-3 | 7.23 | Arrests cell cycle at pre-G1 phase |
| HCT-116 | 20.5 | Inhibits cell proliferation |
| MCF-7 | 15.0 | Induces significant apoptotic effects |
Case Study: EGFR Inhibition
One notable study investigated the inhibitory effects of the compound on both wild-type and mutant forms of EGFR. The compound demonstrated an IC50 value of 0.099 µM for wild-type EGFR and 0.123 µM for the mutant T790M variant, showcasing its potential in targeting resistant cancer forms .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound significantly increases levels of caspase-3 in treated cells, indicating a strong pro-apoptotic effect.
- Cell Cycle Arrest : It effectively halts the progression of cancer cells at the pre-G1 phase, preventing further proliferation.
- Enzyme Inhibition : The compound acts as a selective inhibitor for EGFR, which is crucial in many cancers' growth and survival pathways.
Q & A
Q. What are the recommended synthetic routes for 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one, and how do reaction conditions influence yield?
Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A practical approach involves:
Core scaffold formation : Reacting a pyrido[4,3-d]pyrimidine precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyridine-5-carboxylate) with brominating agents to introduce reactive sites for subsequent functionalization .
Piperidine substitution : Introducing the piperidin-1-yl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) .
Phenethyl sidechain incorporation : Using a 3,4-dimethoxyphenethylamine derivative in a coupling reaction (e.g., EDC/HOBt-mediated amidation or Mitsunobu reaction) .
Critical Factors : Reaction temperature, solvent polarity, and stoichiometry of the phenethylamine derivative significantly impact yield. For example, excess phenethylamine (1.5–2.0 eq) improves substitution efficiency .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Methodological Answer :
¹H/¹³C NMR :
- The piperidinyl protons appear as a multiplet at δ 1.4–2.8 ppm, while the pyrido[4,3-d]pyrimidine core shows aromatic protons at δ 7.2–8.5 ppm. Methoxy groups (3,4-dimethoxyphenyl) resonate as singlets at δ 3.7–3.9 ppm .
- ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the pyrimidine ring (~150–160 ppm) .
High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₄O₃: 428.2152) .
HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient, 0.1% TFA), with UV absorption at 260–280 nm (π→π* transitions in aromatic systems) .
Q. How can researchers assess the compound’s solubility and stability in preclinical formulations?
Methodological Answer :
Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. For low solubility (<50 µg/mL), employ co-solvents (e.g., PEG-400, cyclodextrins) .
Stability Studies :
- Chemical stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24h). Monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-likeness and target binding affinity?
Methodological Answer :
Physicochemical Properties : Use SwissADME or QikProp to calculate logP (optimal range: 2–5), topological polar surface area (<140 Ų), and Lipinski violations .
Molecular Docking :
- Prepare the compound’s 3D structure (Open Babel) and dock into target proteins (e.g., kinases) using AutoDock Vina.
- Validate docking poses with MD simulations (GROMACS) to assess binding stability .
ADMET Prediction : Tools like ADMETLab 2.0 predict hepatic CYP450 metabolism, BBB penetration, and hERG liability .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer :
Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, 72h incubation, 10% FBS) .
Metabolite Interference Testing : Incubate with liver microsomes to identify active metabolites contributing to discrepancies .
Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency and selectivity?
Methodological Answer :
Substituent Variation :
- Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or bioisosteres) .
- Explore alternative heterocycles (e.g., morpholine instead of piperidine) to alter lipophilicity .
Pharmacophore Mapping : Overlay active/inactive analogs (Discovery Studio) to identify critical hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (phenethyl group) .
Q. What in vitro/in vivo models are suitable for evaluating toxicity and pharmacokinetics?
Methodological Answer :
In Vitro Toxicity :
- HepG2 cells for hepatotoxicity (LDH release assay).
- hERG inhibition via patch-clamp electrophysiology .
In Vivo PK :
- Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples (0–24h) for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .
Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in brain, liver, and kidneys .
Q. How can researchers investigate the compound’s mechanism of action when target proteins are unknown?
Methodological Answer :
Phosphoproteomics : Treat cells (e.g., HeLa) with the compound and perform LC-MS/MS to identify dysregulated signaling pathways .
CRISPR-Cas9 Screens : Generate gene-knockout libraries to pinpoint resistance-conferring genes .
Thermal Proteome Profiling (TPP) : Detect target proteins by monitoring thermal stability shifts in the cellular proteome .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
